molecular formula C21H20O5 B2496076 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate CAS No. 303121-59-7

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No. B2496076
CAS RN: 303121-59-7
M. Wt: 352.386
InChI Key: GLUUGFLYQJANBL-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is related to chromene compounds, known for their diverse chemical reactions, synthesis methods, and significant biological activities. The synthesis and analysis of chromene derivatives have been a subject of interest due to their potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage aspects as requested.

Synthesis Analysis

Chromene derivatives are synthesized through various methods, including phenolic oxidation, multicomponent condensation, and reductive amination techniques. For instance, the phenolic oxidation of (Z)-1-hydroxy-3-(3′-hydroxyphenyl)prop-2-enes in methanol led to the production of 8a-methoxy-2H,6H-dihydrochromen-6-ones, showcasing a unique heterocyclic synthesis method (Pelter et al., 1997). Additionally, a new approach towards the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described, based on the multicomponent condensation of specific reactants (Lichitsky et al., 2021).

Molecular Structure Analysis

The molecular structures of chromene derivatives are characterized by NMR spectroscopy and high-resolution mass spectrometry, which help establish their complex frameworks. For example, the structure of synthesized chromene derivatives was confirmed through these techniques, emphasizing the importance of structural analysis in understanding their chemical behavior (Lichitsky et al., 2021).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including photo-reorganization and esterification, leading to the formation of diverse compounds with unique properties. Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV-light exposure resulted in angular pentacyclic compounds, demonstrating the reactivity of chromene derivatives under photochemical conditions (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and material science. X-ray crystallography has provided insights into the crystalline structures of these compounds, revealing the arrangements that contribute to their stability and reactivity.

Chemical Properties Analysis

The chemical properties of chromene derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies have shown that these compounds can participate in a wide range of chemical reactions, offering potential for synthesis of novel derivatives with desired properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves innovative methodologies and characterizations that contribute to the field of organic synthesis and medicinal chemistry. For example, the synthesis of 8a-methoxy-2H,6H-chromen-6-ones utilizes phenolic oxidation, showcasing a unique approach to heterocyclic synthesis where the heteroatom is not initially attached to a benzene ring but introduced from a side chain (Pelter, Hussain, Smith, & Ward, 1997). Similarly, the development of polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues represents a step forward in creating efficient, recyclable catalytic systems (Alonzi et al., 2014).

Novel Heterocycles and Antitumor Agents

Research has also focused on creating novel heterocycles and identifying their potential as antitumor agents. The oxidative cycloadditions of phenols and electron-rich arenes leading to pterocarpan-type heterocycles (Mohr, Lombardo, Arisco, & Morrow, 2009), and the preparation of analogues like 6-bromo-8-ethoxy-3-nitro-2H-chromene with potent antitumor activity (Yin et al., 2013) are examples of this application.

Materials Science and Sensing Applications

In materials science, the synthesis of lanthanide clusters with potential applications as luminescent sensors and single-molecule magnets is noteworthy. A study on Ln4III clusters demonstrated their ability to act as multi-responsive luminescent sensors for various analytes, showcasing the interdisciplinary applications of these compounds (Qin et al., 2018).

Safety and Hazards

Safety data sheets for similar compounds indicate that they should be handled with care. They may be harmful if swallowed and may cause skin and eye irritation . It’s important to use personal protective equipment when handling these compounds .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-13-9-10-15-18(11-13)25-12-16(19(15)22)14-7-5-6-8-17(14)24-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGFLYQJANBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

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